1-[(5-Chloropyridin-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(5-chloropyridin-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOXBHVAVUZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Scheme
- Starting materials: 5-chloropyridine-2-carbaldehyde and piperazine
- Reaction type: Reductive amination or nucleophilic substitution
- Catalysts/Conditions: Suitable solvents (e.g., methanol, ethanol, or dichloromethane), acid catalysts or bases, and reducing agents if required
- Temperature: Ambient to reflux temperatures depending on method
- Work-up: Extraction, filtration, and purification by crystallization or chromatography
Detailed Preparation Methods
Reductive Amination Route
This method involves the condensation of 5-chloropyridine-2-carbaldehyde with piperazine, followed by reduction of the formed imine intermediate.
-
- Mix 5-chloropyridine-2-carbaldehyde with piperazine in a suitable solvent such as methanol.
- Stir the mixture under heating (reflux) to form the imine intermediate.
- Add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride to reduce the imine to the secondary amine.
- Purify the product by crystallization or extraction.
-
- High selectivity and yield.
- Mild reaction conditions.
Reported yields: Typically above 85% in lab-scale synthesis.
Nucleophilic Substitution Using Halomethylpyridine
An alternative method involves reacting piperazine with 5-chloropyridin-2-ylmethyl halides (e.g., bromide or chloride).
-
- Prepare or procure 5-chloropyridin-2-ylmethyl bromide/chloride.
- React with piperazine in polar aprotic solvents like DMF or acetonitrile.
- Heat the mixture to promote nucleophilic substitution at the halomethyl group.
- Isolate the product by filtration and purification.
-
- Straightforward reaction.
- Suitable for scale-up.
Reported yields: High yields, often near quantitative.
Deprotection from Protected Piperazine Derivatives
Some syntheses start from tert-butyl-protected piperazine derivatives linked to 5-chloropyridin-2-yl groups.
-
- Synthesize tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.
- Treat with trifluoroacetic acid in dichloromethane or methyl chloride solvent at room temperature for 2 hours to remove the protecting group.
- Neutralize with sodium bicarbonate solution.
- Extract and dry to obtain the free 1-(5-chloropyridin-2-yl)piperazine.
Yield: Up to 99% reported.
Notes: This method is useful for introducing the chloropyridinyl moiety while protecting the piperazine nitrogen during intermediate steps.
Reaction Conditions and Optimization
| Method | Solvent(s) | Temperature | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Methanol, ethanol | Reflux or RT | NaBH4, NaBH(OAc)3 | 85-90 | Mild, selective |
| Nucleophilic substitution | DMF, acetonitrile | 60-100 °C | None or base (e.g., K2CO3) | 90-95 | Suitable for scale-up |
| Deprotection of tert-butyl derivative | DCM, TFA, aqueous NaHCO3 | RT, 2 h | Trifluoroacetic acid | 99 | High purity, protects piperazine |
Industrial Scale Preparation Notes
Industrial synthesis often optimizes solvent choice, temperature, and reaction time to maximize yield and purity while minimizing cost and environmental impact. For example, the use of polar aprotic solvents and mild bases is preferred to avoid side reactions. Crystallization of the dihydrochloride salt form is common for product isolation, improving stability and handling.
Chemical Reactivity and Further Functionalization
The chlorine atom on the pyridine ring allows for further nucleophilic substitution, enabling the preparation of derivatives by replacing chlorine with other nucleophiles. This versatility is exploited in medicinal chemistry for structure-activity relationship studies.
Summary Table of Preparation Routes
Research Findings and Applications
- The synthetic methods have been validated in multiple studies focusing on the synthesis of piperazine derivatives with biological activities, including antimicrobial and enzyme inhibition properties.
- The chloropyridinyl moiety's reactivity enables further structural modification, facilitating drug discovery efforts.
- Industrial processes emphasize reproducibility and purity, often isolating the compound as dihydrochloride salt for enhanced stability.
Chemical Reactions Analysis
1-[(5-Chloropyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The compound can form condensation products with other reactive species, leading to the formation of more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[(5-Chloropyridin-2-yl)methyl]piperazine has been investigated for its potential as a drug candidate due to its biological activity against various pathogens. Notably, it has shown promise as an inhibitor against Mycobacterium tuberculosis , which is crucial in the fight against tuberculosis. The mechanism of action involves binding to specific receptors or enzymes that modulate their activity, leading to therapeutic effects.
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have indicated that it may interact with microbial enzymes, inhibiting their function and thereby reducing pathogen viability.
Pharmacological Studies
Research into the pharmacodynamics and pharmacokinetics of this compound has revealed its potential interactions with various biological targets. These studies are essential for understanding how the compound can be optimized for therapeutic use, including its binding affinity to proteins involved in metabolic pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Inhibition of Mycobacterium tuberculosis : Research demonstrated that this compound effectively inhibits the growth of tuberculosis bacteria through specific enzyme interactions.
- Binding Affinity Studies : Investigations into the binding affinity of this compound to various receptors have shown promising results, indicating potential for further drug development.
- Structure-Activity Relationship (SAR) Analyses : Ongoing studies focus on how structural variations influence biological activity, providing insights into optimizing the compound for therapeutic use.
Mechanism of Action
The mechanism of action of 1-[(5-Chloropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Pyridine vs. Benzene Core : The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and altered electronic effects compared to phenyl-based analogs .
- Substituent Position : Chlorine at the 5-position on pyridine (target) vs. 3-position on phenyl (mCPP) leads to distinct steric and electronic profiles .
Pharmacological Activity and Receptor Affinity
Serotonin Receptor Interactions
- mCPP and TFMPP : Both are 5-HT1B/1C and 5-HT2 receptor agonists. mCPP suppresses locomotor activity in rats via 5-HT1C receptors, while TFMPP shows variable effects on sympathetic nerve discharge .
- Target Compound: Limited direct data, but its pyridine moiety may reduce 5-HT receptor affinity compared to phenylpiperazines. Sigma-2 receptor selectivity is noted in related analogs .
Cytotoxicity and Cancer Research
Structure-Activity Relationship (SAR) Insights
- Chlorine Substitution : In phenylpiperazines, chlorine at the 3-position (mCPP) enhances 5-HT1B/1C agonism, while substitution at the 4-position (e.g., 1-(4-chlorophenyl)piperazine) reduces activity .
- Heterocyclic vs.
- Bulkier Substituents : Benzhydryl or benzoyl groups (e.g., in 1-(4-chlorobenzhydryl)piperazine) enhance cytotoxicity but reduce CNS penetration due to increased hydrophobicity .
Clinical and Behavioral Effects
- mCPP : Reduces locomotor activity in rats via 5-HT1C receptors; effects are modulated by long-term serotonin depletion or MAO inhibition .
- TFMPP : Induces mixed excitatory/inhibitory effects on sympathetic nerves, suggesting dual 5-HT1/5-HT2 activity .
- Target Compound : Behavioral data are lacking, but sigma-2 ligands are explored for antipsychotic and anticancer effects .
Biological Activity
1-[(5-Chloropyridin-2-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a piperazine ring substituted with a chloropyridine moiety. The presence of the chloropyridine group is significant as it can influence the compound's pharmacological properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act as antagonists or inhibitors of specific receptors, including:
- Serotonin Receptors : Piperazine derivatives are known to modulate serotonin receptor activity, which can influence mood and anxiety levels.
- Dopamine Receptors : These compounds may also interact with dopamine receptors, potentially affecting neuropsychiatric conditions.
- P2X4 Receptors : Some studies have explored piperazine-based compounds as antagonists for P2X4 receptors, which are involved in pain perception and inflammation .
Antifilarial Activity
Research into related piperazine compounds has demonstrated efficacy against parasitic infections. For example, certain piperazine derivatives have exhibited macrofilaricidal and microfilaricidal activities against filarial worms . This suggests a potential pathway for exploring the antifilarial effects of this compound.
Case Studies
Case Study 1: Antiviral Properties
In a study investigating the optimization of piperazine-based compounds for HIV treatment, several derivatives were synthesized and tested for their inhibitory activity against HIV strains. One compound demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating strong antiviral activity .
Case Study 2: Antiparasitic Effects
Another study focused on a piperazine derivative that exhibited significant macrofilaricidal effects against Brugia malayi. The compound was effective at doses as low as 300 mg/kg in animal models, showing promise for further development .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study on HIV Antagonists | Antiviral | Identified potent analogs with low IC50 values against HIV strains. |
| Antifilarial Research | Antiparasitic | Demonstrated significant efficacy against Brugia malayi in preclinical models. |
| P2X4 Receptor Study | Pain modulation | Explored antagonistic effects of piperazine derivatives on P2X4 receptors. |
Q & A
Q. What are the standard synthetic routes for 1-[(5-Chloropyridin-2-yl)methyl]piperazine?
The compound is typically synthesized via coupling reactions between 2,5-dichloropyridine and piperazine derivatives under basic conditions. For example, in the synthesis of sigma-2 receptor ligands, 1-(5-chloropyridin-2-yl)piperazine was prepared by reacting 2,5-dichloropyridine with piperazine, followed by alkylation or acylation steps to introduce additional functional groups . Reaction optimization often involves potassium iodide (KI) as a catalyst and anhydrous solvents (e.g., DMF) to enhance yields .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical characterization relies on ¹H/¹³C NMR and mass spectrometry (MS) . For example, in synthesizing nitroimidazole analogs, NMR spectra confirmed the integration of the piperazine ring protons (δ 2.70–3.85 ppm) and the chloropyridinyl moiety (δ 7.12–8.50 ppm). High-resolution MS (HRMS) further validated molecular weights within ±5 ppm error . Reverse-phase HPLC with micellar or microemulsion mobile phases can resolve degradation products, ensuring purity >95% .
Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to experimental design?
Piperazine derivatives exhibit pH-dependent solubility due to their basic nitrogen atoms. The pKa values of substituted piperazines range from 7.2–9.8, influenced by electron-withdrawing groups like chloro-substituents. For instance, 1-(2-hydroxyethyl)piperazine has a pKa of ~8.5 at 298 K, while chlorinated analogs show increased basicity . Solubility in polar solvents (e.g., ethanol, DMSO) is typically high (>50 mg/mL), but aqueous solubility may require pH adjustment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
SAR studies focus on modifying the chloropyridinyl and piperazine moieties. For example, replacing the chloropyridinyl group with trifluoromethylpyridinyl increased sigma-2 receptor affinity by 20-fold . Introducing hydrophobic substituents (e.g., thiophene) enhanced blood-brain barrier permeability in CNS-targeted analogs . Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like 5HT2A or α-adrenergic receptors, guiding synthetic prioritization .
Q. What experimental strategies resolve contradictions in receptor selectivity data?
Contradictions in receptor affinity (e.g., 5HT2 vs. α-adrenergic) require competitive binding assays with radiolabeled ligands. For instance, 1-(1-naphthyl)piperazine showed >2000-fold selectivity for 5HT2 over α-receptors, while ketanserin had mixed affinity . Functional assays (e.g., calcium flux in transfected HEK293 cells) can validate target engagement and exclude off-target effects.
Q. How do thermodynamic parameters (ΔH°, ΔS°) influence the stability of metal complexes with this compound?
Piperazine derivatives act as bidentate ligands for transition metals (e.g., Pd²⁺, Pt²⁺). Thermodynamic studies using potentiometric titration revealed that complex stability (logβ) correlates with ligand basicity and steric effects. For example, Pr³⁺ complexes with 1-(2-hydroxyethyl)piperazine showed ΔH° = −45 kJ/mol and ΔS° = +120 J/mol·K, indicating enthalpy-driven binding .
Q. What computational methods predict metabolic pathways or toxicity risks?
In silico tools like SwissADME or ProTox-II analyze metabolic sites (e.g., N-dealkylation of piperazine) and toxicity endpoints. CYP450 inhibition assays (e.g., CYP2D6) are critical, as chlorinated pyridines may act as mechanism-based inhibitors. Molecular dynamics simulations can model hydrolytic degradation pathways under physiological conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa values for piperazine derivatives?
Variations arise from substituent effects and measurement conditions (temperature, ionic strength). For example, 1-methylpiperazine has a pKa of 9.2 at 298 K, but chloro-substitution lowers it to 8.7. Validate using standardized potentiometric titrations in constant ionic media (e.g., 0.1 M KCl) and compare with van’t Hoff-derived ΔH°/ΔS° values .
Q. Why do synthetic yields vary across similar coupling reactions?
Yield disparities (e.g., 70–81% in nitroimidazole syntheses ) stem from reaction kinetics and steric hindrance. Optimize stoichiometry (1:1.2 molar ratio of piperazine to electrophile) and use microwave-assisted synthesis to reduce side reactions. Characterization of by-products via LC-MS can identify competing pathways .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
